2-Bromo-1-(4-fluorophenyl)-2-phenylethanone
Overview
Description
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is an organic compound with the molecular formula C14H10BrFO It is a brominated ketone featuring both a fluorophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone typically involves the bromination of 1-(4-fluorophenyl)-2-phenylethanone. One common method is the use of ammonium bromide and oxone as brominating agents . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic substitution: Formation of substituted phenylethanones.
Reduction: Formation of 2-bromo-1-(4-fluorophenyl)-2-phenylethanol.
Oxidation: Formation of 2-bromo-1-(4-fluorophenyl)-2-phenylacetic acid.
Scientific Research Applications
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The carbonyl group can participate in various redox reactions, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
- 2-Bromo-1-(4-chlorophenyl)-2-phenylethanone
- 2-Bromo-1-(4-methylphenyl)-2-phenylethanone
- 2-Bromo-1-(4-nitrophenyl)-2-phenylethanone
Comparison: 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. The fluorine atom increases the compound’s lipophilicity and can influence its biological activity. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions.
Biological Activity
2-Bromo-1-(4-fluorophenyl)-2-phenylethanone, also known by its CAS number 88675-31-4, is a synthetic organic compound notable for its unique structural features, which include a bromine atom and a fluorophenyl group attached to a phenylethanone backbone. Its molecular formula is C14H10BrFO, and it has a molecular weight of 293.14 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its significant biological activities, particularly as an antibacterial agent.
The compound can be synthesized through various methods, including the bromination of 1-(4-fluorophenyl)-2-phenylethanone using ammonium bromide and Oxone as brominating agents. This versatility in synthesis allows for its application in different chemical transformations, making it valuable in both research and industrial settings.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity against various bacterial strains, including Staphylococcus and Chromobacterium species. These findings suggest its potential as a candidate for drug development aimed at combating bacterial infections.
The mechanism of action involves interactions with biological macromolecules, where the bromine atom serves as a leaving group in nucleophilic substitution reactions. The carbonyl group can participate in redox reactions, altering the compound's reactivity and facilitating its antibacterial effects. Understanding these interactions is crucial for enhancing its efficacy in therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Bromo-1-(3-fluorophenyl)ethanone | 53631-18-8 | 1.00 |
2-Bromo-1-(2-fluorophenyl)ethanone | 655-15-2 | 0.90 |
This compound | 88675-31-4 | 0.85 |
2-Bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone | 537050-14-9 | 0.81 |
2-Bromo-1-(4-ethylphenyl)ethanone | 2632-14-6 | 0.80 |
The distinct combination of bromine and fluorine substituents along with the phenylethanone structure may impart unique biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Activity Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant bacterial strains.
- Mechanistic Insights : Another investigation focused on the compound's interaction with nucleophiles and electrophiles, providing insights into its reactivity and potential pathways for drug development.
- Synthetic Versatility : Research highlighted various synthetic routes for producing this compound, emphasizing its role as an intermediate in synthesizing more complex organic molecules that may exhibit additional biological activities .
Properties
IUPAC Name |
2-bromo-1-(4-fluorophenyl)-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-13(10-4-2-1-3-5-10)14(17)11-6-8-12(16)9-7-11/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTDDALWSRMTDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461735 | |
Record name | 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88675-31-4 | |
Record name | 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone in pharmaceutical chemistry?
A1: this compound is not a pharmaceutical itself, but rather a crucial intermediate in the synthesis of atorvastatin calcium [, ]. Atorvastatin calcium is a commonly prescribed medication used to lower cholesterol levels and reduce the risk of cardiovascular disease.
Q2: Can you describe the synthetic route used to produce this compound?
A2: Both research papers [, ] outline similar synthetic approaches, starting with readily available phenylacetic acid. The process involves several steps:
- Bromination: The resulting ketone is then selectively brominated at the alpha position using a combination of hydrobromic acid (HBr) and hydrogen peroxide (H2O2) []. This step yields the desired this compound.
Q3: How is the structure of this compound confirmed?
A3: The identity and purity of the synthesized this compound are confirmed using spectroscopic techniques. Both papers utilize 1H Nuclear Magnetic Resonance (1H NMR) and Mass Spectrometry (MS) to characterize the compound [, ]. These methods provide detailed information about the compound's structure, including the presence and position of specific atoms and functional groups.
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